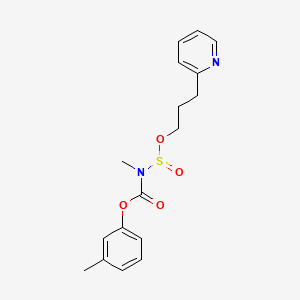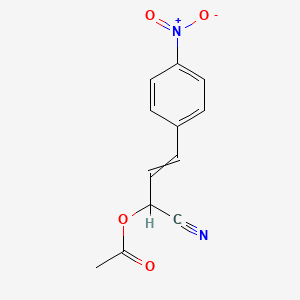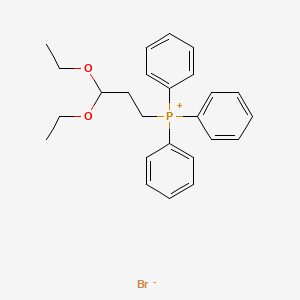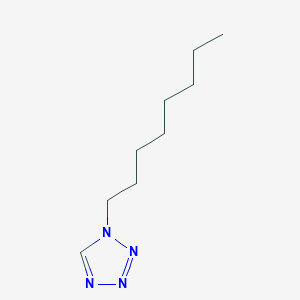
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate is a chemical compound with a complex structure that includes a benzodioxaphosphol ring and a sulfanylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzodioxaphosphol derivative with ethyl acetate in the presence of a sulfur-containing reagent. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanylidene group.
Substitution: Various substituents can be introduced into the benzodioxaphosphol ring or the ethyl acetate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate involves its interaction with specific molecular targets. The sulfanylidene group and the benzodioxaphosphol ring play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways and processes, making the compound valuable for research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)acetate: Another compound with a similar sulfanylidene group but different ring structure.
Ethyl 2-(2-sulfanylidene-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate: A closely related compound with slight variations in its chemical structure.
Uniqueness
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate is unique due to its specific combination of functional groups and ring structure
Eigenschaften
CAS-Nummer |
88332-72-3 |
|---|---|
Molekularformel |
C10H11O4PS |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
ethyl 2-(2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-yl)acetate |
InChI |
InChI=1S/C10H11O4PS/c1-2-12-10(11)7-15(16)13-8-5-3-4-6-9(8)14-15/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
KRMXBOXZPOFIHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CP1(=S)OC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14403952.png)





![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)
propanedioate](/img/structure/B14404024.png)
![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)


![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)
